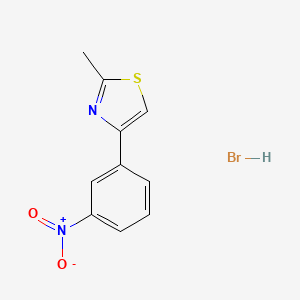

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

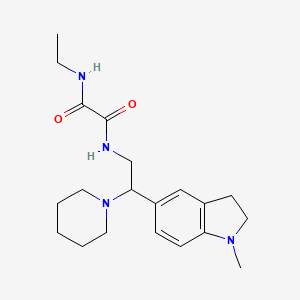

“2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide” is a compound that contains a thiazole ring, a nitrophenyl group, and a methyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group . The term “hydrobromide” indicates that a bromide ion is associated with the molecule, typically forming a salt.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the nitrophenyl group, and the methyl group. The positions of these groups (2-Methyl, 4-(3-nitro-phenyl)) are indicative of their locations on the thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive. The thiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrophenyl group could contribute to the compound’s acidity, and the thiazole ring could influence its polarity .Scientific Research Applications

1. Chemical Synthesis and Pharmacological Applications

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide derivatives have been explored for their pharmacological activities. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing good antihypertensive α-blocking activity with low toxicity. This indicates the potential of thiazole derivatives in developing new pharmaceuticals (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

2. Materials Science and Corrosion Inhibition

In the field of materials science, Kalia et al. (2020) investigated oxadiazole derivatives, including those related to this compound, for their efficiency in inhibiting mild steel corrosion in acidic environments. Their findings demonstrate the compounds' potential as corrosion inhibitors, which could have significant implications for protecting industrial materials (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

3. Antibacterial and Metal Complexation Studies

Research by Yousif et al. (2017) explored the synthesis of metal complex derivatives of 2N-salicylidene-5-(p-nitro phenyl)-1,3,4-thiadiazole, highlighting the antibacterial activities of these complexes. The study showcases the role of thiazole derivatives in developing new antibacterial agents and their potential in complexation with metals for various applications (Yousif, Majeed, Al-Sammarrae, Salih, Salimon, & Abdullah, 2017).

4. Photophysical and Fluorescent Properties

The study by Wrona-Piotrowicz et al. (2015) on the synthesis of 4-hydroxy-5-nitrophenyl-2-(pyren-1-yl)thiazole and its derivatives, related to the core structure of this compound, revealed significant findings regarding their photophysical properties. These compounds exhibited strong fluorescence in both solution and solid states, indicating their potential use in optoelectronic applications and as fluorescent markers in biological studies (Wrona-Piotrowicz, Plażuk, Zakrzewski, Métivier, Nakatani, & Makal, 2015).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing thiazole rings and nitrophenyl groups are found in various biologically active molecules, suggesting that this compound could also have biological activity .

Future Directions

Properties

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBHGPYYHKGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)

![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)

![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)